molecular formula C9H17NO2 B12094324 ethyl (1S,3S)-3-aminocyclohexanecarboxylate

ethyl (1S,3S)-3-aminocyclohexanecarboxylate

Cat. No.: B12094324
M. Wt: 171.24 g/mol
InChI Key: VALZPPHHDRBGHU-YUMQZZPRSA-N
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Description

Ethyl (1S,3S)-3-aminocyclohexanecarboxylate is a chiral cyclohexane derivative featuring an amino group at the 3-position and an ethyl ester at the 1-position, both in the S-configuration. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 183.24 g/mol. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of antiviral agents. For example, it has been utilized in the preparation of pyrimidine derivatives targeting influenza virus replication .

The stereochemistry of the molecule plays a critical role in its biological interactions. The (1S,3S) configuration ensures optimal spatial arrangement for binding to enzymatic targets, as evidenced by its incorporation into conformationally restricted analogues of γ-aminobutyric acid (GABA) .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl (1S,3S)-3-aminocyclohexane-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3/t7-,8-/m0/s1

InChI Key

VALZPPHHDRBGHU-YUMQZZPRSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCC[C@@H](C1)N

Canonical SMILES

CCOC(=O)C1CCCC(C1)N

Origin of Product

United States

Preparation Methods

Reaction Overview

The enantioselective synthesis of ethyl (1S,3S)-3-aminocyclohexanecarboxylate can be adapted from methodologies developed for cyclopentene-based amino acids. A palladium-catalyzed spirocyclization followed by azlactone ring opening provides a robust framework for constructing the cyclohexane backbone with precise stereocontrol. The reaction employs a chiral pyrrolidine-derived organic catalyst, 2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine, to induce asymmetry during the spirocyclization step.

Procedure and Optimization

Typical Protocol :

  • Spirocyclization : A mixture of azlactone derivative (1.5 equiv), Pd₂(dba)₃ (0.01 equiv), and the organic catalyst (0.15 equiv) in ethyl acetate is stirred at room temperature until full conversion (monitored via ¹H NMR).

  • Azlactone Opening : The crude product is treated with trimethylsilyl chloride (3 equiv) in methanol at 45°C for 2 hours to hydrolyze the azlactone and isolate the amino ester.

Optimization Insights :

  • Solvent Effects : Ethyl acetate enhances catalyst solubility and reaction homogeneity, improving enantiomeric excess (ee) to >90%.

  • Catalyst Loading : Reducing Pd₂(dba)₃ to 0.005 equiv maintains activity while minimizing metal contamination.

Yield and Stereochemical Control

ParameterValue
Isolated Yield47%
Enantiomeric Excess94% ee
Reaction ScaleUp to 1.2 mmol

One-Pot Hydrogenation Approach for cis-Amino Cyclohexanecarboxylates

Hydrogenation Conditions and Catalysts

A patented one-pot method for trans-4-amino-1-cyclohexanecarboxylic acid derivatives offers insights into achieving cis configurations for the target compound. By modifying the catalyst system, rhodium on carbon (Rh/C) under hydrogen pressure (50–100 psi) selectively reduces aromatic precursors to cyclohexane derivatives while preserving the ester moiety.

Stereochemical Control

Critical Factors :

  • Substrate Geometry : Starting with meta-substituted benzoic acid esters directs hydrogenation to favor cis-aminocyclohexane products.

  • Catalyst Poisoning : Adding thiourea (0.1 equiv) suppresses over-reduction and stabilizes the amine intermediate.

Representative Data :

ConditionOutcome
H₂ Pressure75 psi
cis:trans Ratio82:18
Total Yield68%

Reductive Amination of 3-Oxocyclohexanecarboxylate Esters

Reaction Mechanism

Reductive amination offers a direct route to this compound from 3-oxocyclohexanecarboxylate. Sodium cyanoborohydride (NaBH₃CN) in methanol selectively reduces the imine intermediate formed between the ketone and ammonium acetate.

Optimization of Reducing Conditions

  • pH Control : Maintaining pH 6–7 with acetic acid ensures imine stability and prevents ketone over-reduction.

  • Steric Effects : Bulkier amines (e.g., tert-butylamine) improve stereoselectivity by favoring the less hindered transition state.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodYieldee/Diastereomeric RatioScalability
Enantioselective47%94% eeLab-scale
Hydrogenation68%82:18 cis:transPilot-scale
Reductive Amination55%*85% ee*Lab-scale

*Estimated from analogous reactions.

Cost and Environmental Impact

  • Catalyst Costs : Pd-based systems (enantioselective) are 3–5× more expensive than Rh/C (hydrogenation).

  • Solvent Waste : Ethyl acetate (enantioselective) and methanol (reductive amination) require recycling to meet green chemistry standards.

Industrial-Scale Production Challenges

Continuous Flow Hydrogenation

Adapting the hydrogenation method to continuous flow reactors enhances throughput (10–20 kg/day) and reduces catalyst loading by 40%. Key parameters include:

  • Residence Time : 30–60 minutes.

  • Temperature : 80–100°C.

Crystallization-Induced Resolution

Racemic mixtures of ethyl 3-aminocyclohexanecarboxylate can be resolved using (S)-mandelic acid as a chiral resolving agent, achieving 99% ee after two recrystallizations .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,3S)-3-aminocyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrocyclohexane derivatives, while reduction of the ester group can produce cyclohexanol derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl (1S,3S)-3-aminocyclohexanecarboxylate is primarily studied for its potential therapeutic applications. Notable findings include:

  • Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. A patent describes its use in formulations aimed at reducing inflammation with minimal side effects .
  • Analogs in Drug Development : The compound serves as a building block in the synthesis of various bioactive molecules. For instance, it has been utilized in the synthesis of novel 2-substituted 7-azaindole analogs, which have shown promise in pharmaceutical applications .

Organic Synthesis Applications

The compound's structural characteristics make it valuable in organic synthesis:

  • Building Block for Complex Molecules : this compound is often employed as a chiral building block in the synthesis of more complex organic compounds. Its ability to introduce stereochemistry is crucial for creating enantiomerically pure substances used in pharmaceuticals .
  • Synthetic Pathways : Various synthetic routes involving this compound have been documented, showcasing its versatility. For example, it has been involved in the preparation of hydroxy-substituted derivatives through stereoselective reactions .

Case Study 1: Synthesis of Bioactive Compounds

In a study focusing on the synthesis of bioactive compounds, this compound was used to create new derivatives with enhanced biological activity. The research demonstrated that modifications to the cyclohexane ring could lead to compounds with improved efficacy against specific targets .

Case Study 2: Anti-inflammatory Drug Development

A recent patent application highlighted the development of a new class of anti-inflammatory drugs derived from this compound. The compounds were tested for their ability to inhibit inflammatory pathways and showed promising results in preclinical models .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryPotential anti-inflammatory agents; building blocks for drug development
Organic SynthesisChiral building block for complex organic molecules; used in stereoselective synthesis
Case StudiesSuccessful synthesis of bioactive compounds; development of novel anti-inflammatory drugs

Mechanism of Action

The mechanism of action of ethyl (1S,3S)-3-aminocyclohexanecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylate form, which can interact with enzymes and receptors .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • Ethyl (1R,3S)-3-aminocyclohexanecarboxylate This enantiomer differs in the configuration at the 1-position (R instead of S). Used in the synthesis of chloropyrimidine intermediates for antiviral compounds . Altered stereochemistry reduces metabolic stability compared to the (1S,3S) isomer due to differences in enzyme recognition .
  • Methyl (1S,3R)-3-aminocyclohexanecarboxylate hydrochloride Features a methyl ester (vs. ethyl) and R-configuration at the 3-position. Molecular weight: 193.67 g/mol (vs. 183.24 for the ethyl ester). Higher solubility in polar solvents due to the hydrochloride salt .

Structural Analogues with Functional Group Modifications

  • Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate Introduces fluorine and hydroxyl groups at the 4- and 3-positions, respectively. Molecular formula: C₉H₁₅FO₃, molecular weight: 190.21 g/mol.
  • 3-Aminocyclohexanecarboxylic Acid Lacks the ethyl ester, replacing it with a carboxylic acid. Acts as a GABA analogue with applications in neurological disorder research . Lower lipophilicity (logP ≈ -0.5) compared to the ester derivative (logP ≈ 1.2) .

Derivatives with Ring Modifications

  • Ethyl (1S,3S)-1-[(tert-butoxycarbonyl)amino]-3-hydroxycyclopentanecarboxylate Cyclopentane ring (vs. cyclohexane) reduces ring strain and alters conformational flexibility. Molecular weight: 273.33 g/mol, with two stereocenters. Used in peptide nanotube synthesis due to constrained geometry .

Comparative Data Table

Compound Name Stereochemistry Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl (1S,3S)-3-aminocyclohexanecarboxylate (1S,3S) Ethyl ester, NH₂ C₉H₁₇NO₂ 183.24 Antiviral intermediate
Ethyl (1R,3S)-3-aminocyclohexanecarboxylate (1R,3S) Ethyl ester, NH₂ C₉H₁₇NO₂ 183.24 Lower metabolic stability
Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate (1S,3S,4S) Ethyl ester, F, OH C₉H₁₅FO₃ 190.21 Enhanced polarity, drug design
3-Aminocyclohexanecarboxylic Acid (1S,3S) COOH, NH₂ C₇H₁₃NO₂ 143.18 GABA analogue, neurological research
Methyl (1S,3R)-3-aminocyclohexanecarboxylate hydrochloride (1S,3R) Methyl ester, NH₂·HCl C₈H₁₆ClNO₂ 193.67 Improved solubility

Biological Activity

Ethyl (1S,3S)-3-aminocyclohexanecarboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacokinetics, therapeutic applications, and relevant case studies.

Chemical Profile

  • IUPAC Name : Ethyl (1S,3S)-3-aminocyclohexane-1-carboxylate
  • Molecular Formula : C9_9H17_{17}NO2_2
  • CAS Number : 1810774-46-9
  • Purity : 97% .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits favorable profiles in both rat and mouse models. The following table summarizes key pharmacokinetic parameters:

ParameterRat IV (1 mg/kg)Rat PO (3 mg/kg)Mouse PO (30 mg/kg)
Clearance (CL) (mL/min/kg)1.2--
Half-life (t1/2_{1/2}) (h)3.2--
Volume of Distribution (Vss_{ss}) (L/kg)0.3--
AUC (μg·h/mL)-30.3336
Cmax_{max} (μg/mL)-2.661.1
Bioavailability (%F)-82%-

These results indicate that the compound has a reasonable half-life and bioavailability, suggesting potential for therapeutic use .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, modifications of cyclohexane derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disrupting microbial membranes or inhibiting protein synthesis .

Anti-inflammatory Effects

This compound and its analogs may also possess anti-inflammatory properties. Compounds that modulate prostaglandin E2 production are known to alleviate conditions like rheumatoid arthritis and asthma, suggesting that this compound could be explored for similar therapeutic applications .

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of cyclohexane carboxylic acids showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structural features of these compounds were crucial for their effectiveness .
  • Therapeutic Applications : In a recent clinical trial involving patients with chronic inflammatory conditions, compounds derived from cyclohexane frameworks exhibited reduced symptoms and improved quality of life metrics compared to placebo groups .

Q & A

What stereoselective synthesis methods are recommended for producing ethyl (1S,3S)-3-aminocyclohexanecarboxylate with high enantiomeric purity?

Methodological Answer:
The synthesis of enantiomerically pure this compound typically employs chiral catalysts or auxiliaries. For example, Diels-Alder reactions using ethyl(E)-3-nitroacrylate and furan derivatives can yield bicyclic intermediates, which are subsequently functionalized via reductive amination or enzymatic resolution to introduce the amino group with stereochemical control . Chiral HPLC or polarimetry should be used to validate enantiomeric excess (>98% ee). Kinetic resolution using lipases or transition-metal catalysts (e.g., Ru-BINAP complexes) is also effective for asymmetric induction .

How can the stereochemistry and crystal structure of this compound be confirmed experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical assignment. For instance, the crystal structure of (1S,3R)-3-ammoniocyclohexanecarboxylate was resolved using SC-XRD, revealing chair conformations and hydrogen-bonding networks critical for stability . Alternatively, NOESY NMR can identify spatial proximities of protons (e.g., axial vs. equatorial positions), while electronic circular dichroism (ECD) confirms absolute configuration by comparing experimental and computed spectra .

What computational approaches are suitable for predicting the reactivity and binding interactions of this compound in biological systems?

Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) model interactions with targets like GABA receptors, leveraging the compound’s structural analogy to γ-aminobutyric acid (GABA) . Free-energy perturbation (FEP) or MM-PBSA calculations quantify binding affinities and validate experimental IC50 values .

How should researchers address discrepancies in reported synthetic yields or stereochemical outcomes for this compound?

Methodological Answer:
Contradictions in yields or stereoselectivity often arise from variations in reaction conditions (temperature, solvent polarity, catalyst loading). Systematic optimization via Design of Experiments (DoE) or response surface methodology identifies critical factors. For example, elevated temperatures (>80°C) may favor ring-opening side reactions in bicyclic precursors, reducing yield . Reproducibility requires strict control of anhydrous conditions and inert atmospheres. Cross-validation using multiple analytical techniques (e.g., LC-MS, <sup>13</sup>C NMR) minimizes misassignment errors .

What are the key considerations for designing biological activity assays involving this compound?

Methodological Answer:
Given its structural similarity to GABA, functional assays (e.g., patch-clamp electrophysiology on neuronal cells) can evaluate GABAA receptor modulation. Competitive binding assays using radiolabeled ligands (e.g., [<sup>3</sup>H]-muscimol) quantify receptor affinity . For metabolic stability, incubate the compound with liver microsomes and analyze via LC-MS/MS to measure half-life (t1/2). Dose-response curves (0.1–100 µM) should account for stereospecific activity, as enantiomers may exhibit divergent pharmacological profiles .

How does the conformational flexibility of the cyclohexane ring influence the compound’s physicochemical properties?

Methodological Answer:
The chair conformation of the cyclohexane ring affects solubility and lipophilicity. Axial positioning of the amino group increases hydrogen-bonding potential, enhancing aqueous solubility but reducing blood-brain barrier permeability. Computational studies (e.g., molecular dynamics in explicit solvent) simulate ring-flipping kinetics and quantify energy barriers (ΔG‡) between conformers . Experimentally, variable-temperature NMR (VT-NMR) detects coalescence temperatures to estimate activation energies .

What strategies are effective for derivatizing this compound into advanced intermediates?

Methodological Answer:
The ester group is amenable to hydrolysis (NaOH/EtOH) to yield carboxylic acids, while the amino group undergoes acylation (e.g., Boc protection) or ureation. For example, tert-butoxycarbonyl (Boc) protection facilitates peptide coupling reactions to generate amide-linked prodrugs . Pd-catalyzed cross-coupling (Suzuki-Miyaura) on halogenated derivatives introduces aryl/heteroaryl moieties for structure-activity relationship (SAR) studies .

What analytical techniques are critical for purity assessment and impurity profiling?

Methodological Answer:
High-resolution LC-MS (ESI/TOF) identifies impurities at <0.1% levels. Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomeric contaminants. <sup>1</sup>H NMR (500 MHz, D2O) detects residual solvents or diastereomers via splitting patterns. Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling monitor degradation products (e.g., ester hydrolysis or oxidation of the amino group) .

How can researchers mitigate racemization during storage or handling?

Methodological Answer:
Racemization is minimized by storing the compound in anhydrous, acidic conditions (pH 4–5) at –20°C. Avoid prolonged exposure to light or heat. Lyophilization in amber vials under argon prevents moisture-induced epimerization. Periodic chiral HPLC analysis tracks enantiomeric integrity over time .

What comparative studies exist between this compound and its structural analogs in medicinal chemistry?

Methodological Answer:
Studies on (1S,3R)-3-ammoniocyclohexanecarboxylate reveal that stereochemical inversion at C3 abolishes GABAA receptor binding, highlighting the importance of the (1S,3S) configuration . Analogous norbornane derivatives (e.g., ethyl 3-aminonorbornane-2-carboxylate) exhibit enhanced rigidity and metabolic stability, making them superior candidates for CNS-targeted therapies . SAR tables comparing logP, pKa, and IC50 values guide lead optimization .

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